molecular formula C13H24N2O3 B14021539 tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate

Cat. No.: B14021539
M. Wt: 256.34 g/mol
InChI Key: ITYPWOAHUOCICR-UHFFFAOYSA-N
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Description

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate is a carbamate-protected amine featuring a piperidin ring substituted with an isopropyl group at position 1 and a ketone at position 6. The tert-butyloxycarbonyl (Boc) group at position 3 acts as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(6-oxo-1-propan-2-ylpiperidin-3-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-9(2)15-8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)

InChI Key

ITYPWOAHUOCICR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CCC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate generally involves the construction of the piperidinone core followed by introduction of the tert-butyl carbamate protecting group on the nitrogen and installation of the isopropyl substituent at the 1-position. Key steps include:

  • Formation of the 6-oxopiperidine ring system (a piperidin-3-yl ketone).
  • Protection of the nitrogen atom as a tert-butyl carbamate (Boc) group.
  • Alkylation or substitution at the nitrogen with an isopropyl group.

Reported Synthetic Routes

Preparation of tert-Butyl (6-oxopiperidin-3-yl)carbamate

A common intermediate, tert-butyl (6-oxopiperidin-3-yl)carbamate, can be synthesized by reacting a piperidinone derivative with tert-butyl carbamate reagents under basic conditions. For example, the reaction of 2-oxopiperidin-3-yl derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine facilitates carbamate formation. This step is typically carried out in solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Introduction of the Isopropyl Group at the Nitrogen

The isopropyl substituent can be introduced by alkylation of the nitrogen atom after carbamate protection. This can be achieved via nucleophilic substitution using isopropyl halides or via reductive amination methods involving isopropyl aldehyde or ketone derivatives and reducing agents such as sodium triacetoxyborohydride. For example, reductive amination of tert-butyl (6-oxopiperidin-3-yl)carbamate with isopropyl aldehyde in the presence of sodium triacetoxyborohydride in dichloroethane (DCE) at ambient temperature overnight has been reported.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from reported syntheses of tert-butyl carbamate-protected piperidinone derivatives relevant to this compound:

Step Reactants & Reagents Solvent Conditions Yield Notes
Carbamate formation 2-oxopiperidin-3-yl derivative + tert-butyl chloroformate + triethylamine DCM or DMF RT, 2-24 h ~70-90% Carbamate protection of nitrogen
Reductive amination tert-butyl (6-oxopiperidin-3-yl)carbamate + isopropyl aldehyde + NaBH(OAc)3 DCE RT, overnight Not specified Introduction of isopropyl group at N
Pd-catalyzed coupling 3-bromo-6-chloro-2-methylpyridine + (2-oxopiperidin-4-yl) Boc-carbamate + Pd2(dba)3 + Xantphos + Cs2CO3 Dioxane 100°C, overnight 9-10% isolated Advanced functionalization step

Research Discoveries and Insights

  • The use of sodium triacetoxyborohydride in reductive amination offers mild conditions for selective N-alkylation without affecting the ketone functionality, which is crucial for maintaining the 6-oxo group intact.
  • Carbamate protection with tert-butyl chloroformate and triethylamine is a widely accepted method due to its efficiency and ease of purification.
  • Palladium-catalyzed cross-coupling reactions enable the incorporation of diverse substituents on the piperidinone ring, facilitating the synthesis of complex derivatives for drug discovery.
  • Optimization of reaction conditions, such as temperature, solvent choice, and stoichiometry, is critical to maximize yield and purity, particularly in multi-step syntheses involving sensitive functional groups.
  • The stereochemistry of the piperidine ring (e.g., S-configuration) can be controlled by starting from chiral precursors or using chiral catalysts, which is important for biological activity.

Summary Table of Key Synthetic Steps for this compound

Synthetic Step Purpose Typical Reagents Conditions Outcome
Formation of 6-oxopiperidin-3-yl intermediate Build piperidinone core Piperidinone precursor Various, often base-mediated Piperidinone ring with ketone at C6
Carbamate protection Protect nitrogen tert-Butyl chloroformate, triethylamine RT, 2-24 h, DCM or DMF tert-Butyl carbamate on nitrogen
N-Isopropyl substitution Introduce isopropyl group Isopropyl aldehyde, NaBH(OAc)3 RT, overnight, DCE N-isopropyl substituted carbamate
Optional Pd-catalyzed coupling Functionalize ring or append groups Pd2(dba)3, Xantphos, Cs2CO3 100°C, dioxane, inert atmosphere Diversified piperidinone derivatives

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidin Ring

The primary structural analogs differ in the substituent at position 1 of the piperidin ring. Key examples include:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate Isopropyl (C₃H₇) C₁₃H₂₄N₂O₃ 256.3 Aliphatic substituent; moderate steric bulk
tert-Butyl (S)-(1-benzyl-6-oxopiperidin-3-yl)carbamate Benzyl (C₇H₇) C₁₇H₂₄N₂O₃ 304.4 Aromatic substituent; increased steric hindrance
  • The benzyl group’s aromaticity may engage in π-π stacking interactions, absent in the isopropyl analog, influencing crystallinity or solubility .

Core Structure Variations

Compounds with cyclohexane or alternative heterocyclic cores provide further contrast:

Compound Name Core Structure Molecular Formula Key Differences
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane C₁₃H₂₆N₂O₃ Saturated six-membered ring; lacks piperidin’s nitrogen atom
This compound Piperidin (N-heterocycle) C₁₃H₂₄N₂O₃ Presence of nitrogen enhances hydrogen-bonding capacity
  • Hydrogen Bonding: The piperidin nitrogen and 6-oxo group enable dual hydrogen-bonding sites, whereas the cyclohexane analog relies solely on the methoxy and amino groups for interactions .

Research Findings and Implications

Physicochemical Properties

  • Crystallinity : Hydrogen-bonding patterns (e.g., 6-oxo as acceptor) and aromatic interactions (benzyl) may enhance crystallinity, as inferred from Etter’s graph-set analysis .

Biological Activity

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate, also known as (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O3C_{10}H_{18}N_{2}O_{3}. The compound features a piperidine ring, which is critical for its interaction with biological targets. The structure can be represented as follows:

PropertyDescription
IUPAC Nametert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate
CAS Number1245646-80-3
Molecular Weight214.26 g/mol
DensityNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit enzyme activity and modulate receptor function, leading to various biological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit proteases associated with viral infections, including SARS-CoV-2. This suggests that this compound may exhibit antiviral properties through similar mechanisms.

Antimicrobial Activity

Piperidine derivatives have been reported to possess antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance antibacterial efficacy. For instance, related compounds have demonstrated activity against various bacterial strains, indicating that this compound may also possess such properties .

Antiviral Activity

A notable case study focused on the antiviral potential of piperidine derivatives, where modifications led to enhanced activity against viruses like SARS-CoV-2. This reinforces the hypothesis that this compound could be effective in inhibiting viral proteases, warranting further investigation into its antiviral capabilities.

Study on Antiviral Properties

In a recent study, derivatives of piperidine were tested for their ability to inhibit viral proteases. The results indicated that structural modifications could significantly enhance antiviral activity. This suggests that this compound may also exhibit similar antiviral properties.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential activity against various bacterial strains; structural modifications enhance efficacy.
AntiviralPossible inhibition of viral proteases; warrants further investigation into specific mechanisms.

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